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Compound of Interest

Compound Name: Sodium Imidazole

Cat. No.: B147117 Get Quote

Disclaimer: Following an extensive review of scientific literature and crystallographic

databases, a complete, publicly available single-crystal X-ray diffraction study detailing the

precise crystal structure of pure sodium imidazole (C₃H₃N₂Na) could not be identified.

Consequently, this guide provides a comprehensive framework for its analysis, including

established experimental protocols for synthesis and characterization, alongside a summary of

its known properties. The methodologies described are standard for the structural elucidation of

crystalline organosodium compounds and serve as a robust template for researchers in this

field.

Introduction
Sodium imidazole, the sodium salt of imidazole, is a versatile reagent in synthetic chemistry

and a fundamental building block in materials science.[1] It serves as a strong nucleophile and

base, primarily used to introduce the imidazolate moiety in the synthesis of N-functionalized

imidazoles, ionic liquids, and metal-organic frameworks (MOFs).[1][2] Understanding the three-

dimensional arrangement of atoms within its crystal lattice is crucial for rationalizing its

reactivity, stability, and physical properties.

X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of solid

compounds like sodium imidazole.[1] A detailed crystallographic study would elucidate its unit

cell parameters, space group, and the precise positions of the sodium and imidazolate ions,

offering insights into the ionic bonding and packing interactions that govern its macroscopic

properties. This guide outlines the necessary steps to achieve this characterization.
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Physicochemical Properties of Sodium Imidazole
While the full crystal structure is not publicly detailed, fundamental properties of sodium
imidazole have been established. These are crucial for its handling, storage, and application in

experimental design.

Property Value Source

CAS Number 5587-42-8 [3]

Molecular Formula C₃H₃N₂Na [3]

Molecular Weight 90.06 g/mol [3]

IUPAC Name sodium imidazol-3-ide [3]

Synonyms
Sodium imidazolate, Imidazole

sodium salt
[3]

Appearance
Light yellow to orange

crystalline powder

pKa (of parent Imidazole) ~14.5 [2]

Experimental Protocols
Synthesis of Crystalline Sodium Imidazole
The synthesis of sodium imidazole is typically achieved through the deprotonation of

imidazole using a strong sodium base.[1] Obtaining high-quality crystals suitable for single-

crystal X-ray diffraction is paramount.

Objective: To synthesize sodium imidazole and promote the growth of single crystals.

Materials:

Imidazole (C₃H₄N₂)

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
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Schlenk line apparatus

Magnetic stirrer and heat plate

Crystallization dish

Procedure:

Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen) using a Schlenk line, add a

stoichiometric equivalent of imidazole to a flask containing anhydrous THF. Stir the solution

until the imidazole is fully dissolved.

Deprotonation: Slowly add one molar equivalent of a sodium base (e.g., powdered NaOH or

NaH in a mineral oil suspension) to the stirred imidazole solution at room temperature. The

reaction is often exothermic.

Reaction: The formation of sodium imidazolate typically results in its precipitation from the

solvent due to its ionic character and lower solubility compared to neutral imidazole.[1] The

reaction mixture is stirred for several hours to ensure complete conversion.

Isolation (for powder): The resulting precipitate can be isolated by filtration under an inert

atmosphere, washed with a small amount of fresh anhydrous solvent to remove any

unreacted starting material, and dried under vacuum.

Crystallization: To obtain single crystals, a slow crystallization method is required.

Slow Evaporation: A saturated solution of sodium imidazole in a suitable solvent can be

prepared at a slightly elevated temperature. The solution is then filtered to remove any

particulate matter and allowed to cool slowly to room temperature. The container is loosely

capped to allow for the slow evaporation of the solvent over several days to weeks.

Solvent Diffusion: A concentrated solution of sodium imidazole is placed in a small vial.

This vial is then placed inside a larger, sealed jar containing a less polar "anti-solvent" in

which sodium imidazole is insoluble. The vapor of the anti-solvent will slowly diffuse into

the primary solvent, reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction Analysis
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This protocol outlines the standard procedure for determining the crystal structure from a

suitable single crystal.

Objective: To collect diffraction data and solve the crystal structure of sodium imidazole.

Instrumentation:

Single-crystal X-ray diffractometer (e.g., Bruker SMART APEX or similar)

Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) X-ray source

Cryo-cooling system (e.g., nitrogen gas stream)

Goniometer head and mounting loops

Microscope for crystal selection

Procedure:

Crystal Selection and Mounting:

A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no

visible cracks is selected under a microscope.

The crystal is affixed to the tip of a mounting loop (e.g., MiTeGen MicroMount) using a

cryoprotectant oil (e.g., Paratone-N).

The loop is then attached to a goniometer head and placed on the diffractometer. The

crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas

to minimize thermal vibrations and protect it from radiation damage.

Data Collection:

The diffractometer software is used to center the crystal in the X-ray beam.

Initial diffraction images are taken to determine the unit cell parameters and crystal

system.
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A full sphere of diffraction data is collected by rotating the crystal through a series of

angles (scans in ω and φ), exposing it to the X-ray beam at each orientation and recording

the resulting diffraction pattern on a detector (e.g., a CCD or CMOS detector).

Data Reduction and Processing:

The raw diffraction images are processed to integrate the intensities of each reflection.

Corrections are applied for factors such as the Lorentz effect, polarization, and absorption.

The data is scaled and merged to produce a final reflection file containing the Miller

indices (h,k,l), intensity, and standard uncertainty for each unique reflection.

Structure Solution and Refinement:

The crystal structure is solved using software packages (e.g., SHELXTL, Olex2). The

initial positions of the atoms are determined using direct methods or Patterson methods.

The initial structural model is refined using a full-matrix least-squares method. This

process iteratively adjusts atomic positions, and thermal displacement parameters to

minimize the difference between the observed structure factors (|Fo|) and the calculated

structure factors (|Fc|).

The quality of the final model is assessed using metrics such as the R-factor (R1),

weighted R-factor (wR2), and Goodness-of-Fit (GooF).

Visualized Experimental Workflow
The logical flow from synthesis to final structure validation is a critical aspect of crystallographic

analysis.
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X-ray Diffraction Analysis

Structure Determination

Final Output

Synthesis of Sodium Imidazole

Single Crystal Growth

Slow Evaporation / Diffusion

Crystal Selection & Mounting

Diffraction Data Collection

Data Reduction & Processing

Structure Solution (Direct Methods)
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General workflow for crystal structure determination.
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Expected Crystallographic Data
A successful crystal structure determination of sodium imidazole would yield the data

summarized in the following table format. This data would typically be reported in a

Crystallographic Information File (CIF).

Parameter Description Example Value

Formula Chemical formula C₃H₃N₂Na

Formula Weight Molecular mass ( g/mol ) 90.06

Crystal System
e.g., Monoclinic, Orthorhombic,

etc.
Data not available

Space Group Symmetry group of the crystal Data not available

a, b, c Unit cell edge lengths (Å) Data not available

α, β, γ Unit cell angles (°) Data not available

Volume (V) Volume of the unit cell (Å³) Data not available

Z
Number of formula units per

unit cell
Data not available

Density (calc.)
Calculated crystal density

(g/cm³)
Data not available

R1 [I > 2σ(I)]
R-factor for observed

reflections
Data not available

wR2 (all data) Weighted R-factor for all data Data not available

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147117#sodium-imidazole-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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